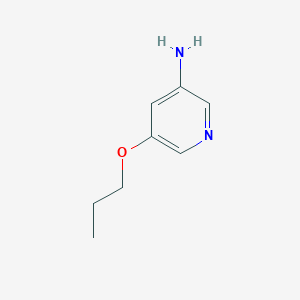

5-Propoxypyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Propoxypyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a propoxy group at the 5-position and an amino group at the 3-position

Mécanisme D'action

Target of Action

Pyridine-containing compounds, which include 5-propoxypyridin-3-amine, have been noted for their medicinal applications such as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer

Mode of Action

It’s known that pyridine derivatives can exhibit cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrimidine and its fused derivatives, which include pyridine, have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule, including its ADME properties, are crucial in determining its bioavailability

Result of Action

Pyridine derivatives have been found to exhibit anti-proliferative effects against certain cell lines . The specific molecular and cellular effects of this compound’s action are subjects of ongoing research.

Action Environment

It’s known that the environment can significantly impact the action of drug molecules

Analyse Biochimique

Biochemical Properties

5-Propoxypyridin-3-amine, as a derivative of pyridin-3-amine , may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that pyridin-3-amine, a related compound, plays a role in purine and pyrimidine metabolism . It is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that amines, a class of compounds to which this compound belongs, can cause irritation in the nose, throat, and lungs, causing shortness of breath and coughing .

Dosage Effects in Animal Models

It is known that amines can cause a build-up of fluid in the lungs and blurred vision after just 30 minutes of exposure .

Metabolic Pathways

It is known that pyridin-3-amine, a related compound, plays a role in purine and pyrimidine metabolism .

Transport and Distribution

It is known that membrane transport proteins play an important role in the absorption, distribution, metabolism, and elimination (ADME) of drugs .

Subcellular Localization

It is known that proteins can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propoxypyridin-3-amine typically involves the following steps:

Nitration of Pyridine: Pyridine is nitrated to form 3-nitropyridine.

Reduction: The nitro group in 3-nitropyridine is reduced to form 3-aminopyridine.

Alkylation: 3-aminopyridine undergoes alkylation with propyl bromide to introduce the propoxy group at the 5-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5-Propoxypyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or copper.

Major Products Formed

Oxidation: Nitroso- or nitro-pyridine derivatives.

Reduction: Primary or secondary amines.

Substitution: Various alkyl or aryl-substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including 5-propoxypyridin-3-amine, exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications to the pyridine ring can enhance the efficacy against resistant bacterial strains, such as Staphylococcus aureus . The structure-activity relationship (SAR) studies suggest that specific substitutions can optimize activity against efflux pumps involved in antibiotic resistance.

2. Neurological Research

this compound is being explored for its potential neuroprotective effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases . The ability to penetrate the blood-brain barrier makes it a candidate for further investigation in conditions like Alzheimer’s disease and Parkinson’s disease.

3. Cancer Research

Recent studies have highlighted the role of pyridine derivatives in cancer therapy. Compounds similar to this compound have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . These findings position this compound as a potential lead compound for developing new anticancer agents.

Data Table: Summary of Applications

Case Studies

1. Antimicrobial Efficacy Case Study

A study conducted on a series of pyridine derivatives, including this compound, showed significant activity against Staphylococcus aureus. The research utilized both in vitro and in vivo models to assess efficacy, revealing that specific structural modifications enhanced antimicrobial potency while minimizing cytotoxicity to human cells.

2. Neuroprotective Effects Case Study

In a preclinical model investigating neurodegeneration, this compound was administered to mice subjected to neurotoxic agents. The results indicated a marked reduction in neuronal death and improved cognitive function compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Aminopyridine: Lacks the propoxy group, making it less lipophilic.

5-Methoxypyridin-3-amine: Contains a methoxy group instead of a propoxy group, affecting its reactivity and solubility.

5-Ethoxypyridin-3-amine: Similar structure but with an ethoxy group, influencing its chemical properties.

Uniqueness

5-Propoxypyridin-3-amine is unique due to the presence of both the propoxy and amino groups, which confer distinct chemical and biological properties. Its enhanced lipophilicity and ability to form hydrogen bonds make it a valuable compound in various research and industrial applications.

Activité Biologique

5-Propoxypyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound involves the reaction of pyridine derivatives with propylating agents. The process typically includes:

- Starting Materials : Pyridine derivatives and propylating agents.

- Reagents : Base catalysts (e.g., sodium hydride) and solvents (e.g., dimethylformamide).

- Conditions : Reflux conditions for several hours to ensure complete reaction.

This synthetic route allows for the modification of the pyridine ring, enabling the introduction of various functional groups that can enhance biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- HCT116 (Colorectal Cancer) : IC50 values in the range of 25–50 nM, indicating potent activity against this cell line.

- MDA-MB-231 (Breast Cancer) : Similar levels of inhibition as seen in HCT116 cells .

The mechanism appears to involve the induction of apoptosis through modulation of apoptotic pathways, particularly by altering the expression levels of Bcl-2 and Bax proteins .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Acts as an inhibitor or activator of enzymes involved in signal transduction pathways.

- Cell Signaling Modulation : Alters pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines :

-

Antimicrobial Efficacy :

- A study assessed its efficacy against common bacterial strains, demonstrating notable inhibition zones in agar diffusion tests, suggesting potential as a broad-spectrum antimicrobial agent.

Data Summary

Propriétés

IUPAC Name |

5-propoxypyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMNREXQFCTCAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.